An In-depth Technical Guide to 1-(5-Cyclopropylpyridin-3-yl)ethanone: Current Knowledge and Future Directions
An In-depth Technical Guide to 1-(5-Cyclopropylpyridin-3-yl)ethanone: Current Knowledge and Future Directions
For distribution among: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the current publicly available information on the basic properties of 1-(5-Cyclopropylpyridin-3-yl)ethanone. Despite extensive searches of scientific literature and chemical databases, specific experimental data regarding its physicochemical properties, spectroscopic analysis, detailed synthesis protocols, and biological activity remains largely unavailable. This guide summarizes the known information, including its chemical identity, and discusses the general importance of the cyclopropylpyridine scaffold in medicinal chemistry. The absence of detailed data highlights a significant knowledge gap and presents an opportunity for further research into this potentially valuable chemical entity.
Introduction
1-(5-Cyclopropylpyridin-3-yl)ethanone is a heterocyclic ketone with the chemical formula C₁₀H₁₁NO.[1] Its structure features a pyridine ring substituted with a cyclopropyl group at the 5-position and an acetyl group at the 3-position. The presence of the cyclopropyl moiety is of particular interest in medicinal chemistry, as this functional group is known to impart unique and often beneficial properties to drug candidates.
The cyclopropyl group can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. Its introduction into a molecular scaffold can lead to improved potency, reduced off-target effects, and enhanced pharmacokinetic profiles. The pyridine ring itself is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and other intermolecular interactions. The combination of these two structural motifs in 1-(5-Cyclopropylpyridin-3-yl)ethanone suggests its potential as a valuable building block in drug discovery programs.
This guide aims to collate and present all currently accessible technical information on this compound. However, it is important to note at the outset that there is a significant lack of detailed experimental data in the public domain.
Chemical and Physical Properties
A summary of the basic chemical properties of 1-(5-Cyclopropylpyridin-3-yl)ethanone is provided in the table below. It is critical to emphasize that experimental data for properties such as melting point, boiling point, and solubility could not be located in the available scientific literature or chemical supplier databases. The provided information is based on its chemical structure and vendor-supplied data.
| Property | Value | Source |
| CAS Number | 1256818-46-8 | [1] |
| Molecular Formula | C₁₀H₁₁NO | [1] |
| Molecular Weight | 161.20 g/mol | [1] |
| SMILES | CC(=O)C1=CC(=CN=C1)C2CC2 | [2] |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Solubility | Not Available |
Synthesis and Manufacturing
A detailed, experimentally verified protocol for the synthesis of 1-(5-Cyclopropylpyridin-3-yl)ethanone is not publicly available. General methods for the synthesis of substituted 3-acetylpyridines often involve multi-step sequences. For instance, patent literature describes processes for preparing related compounds like 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, which is an intermediate for the drug Etoricoxib.[3][4][5][6] These syntheses can involve steps such as the condensation of a nicotinic ester with a suitable carbanion, followed by hydrolysis, decarboxylation, and oxidation.[6]
A plausible, though unverified, synthetic route to 1-(5-Cyclopropylpyridin-3-yl)ethanone could be conceptualized as follows:
Disclaimer: This proposed workflow is illustrative and has not been experimentally validated based on available literature for this specific compound.
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 1-(5-Cyclopropylpyridin-3-yl)ethanone has been found in the public domain. For researchers who may synthesize this compound, the following are general expected characteristics based on its structure:
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¹H NMR: Signals would be expected in the aromatic region for the pyridine protons, a singlet for the acetyl methyl group, and signals in the aliphatic region corresponding to the cyclopropyl protons.
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¹³C NMR: Resonances would be anticipated for the carbonyl carbon of the acetyl group, the carbons of the pyridine ring, the acetyl methyl carbon, and the carbons of the cyclopropyl ring.
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IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone would be expected, typically in the range of 1680-1700 cm⁻¹.
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Mass Spectrometry: The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (161.20).
Biological Activity and Applications in Drug Development
There is no specific information available regarding the biological activity of 1-(5-Cyclopropylpyridin-3-yl)ethanone. However, the cyclopropylpyridine scaffold is a recognized pharmacophore in medicinal chemistry. The introduction of a cyclopropyl group can enhance metabolic stability by blocking potential sites of oxidation.[4] Furthermore, the rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation, which may lead to higher binding affinity and selectivity for a biological target.
Given the prevalence of pyridine-containing compounds in drug discovery, 1-(5-Cyclopropylpyridin-3-yl)ethanone represents a potentially valuable starting point or intermediate for the synthesis of novel therapeutic agents across various disease areas. Its potential applications could span from oncology to infectious diseases and neuroscience, depending on the other functional groups incorporated into the molecule.
Safety and Handling
No specific safety data sheet (SDS) or toxicity information for 1-(5-Cyclopropylpyridin-3-yl)ethanone is publicly available. As with any uncharacterized chemical, it should be handled with appropriate caution in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Outlook
1-(5-Cyclopropylpyridin-3-yl)ethanone is a chemical entity with potential utility in drug discovery and medicinal chemistry. However, this technical guide highlights a significant lack of publicly available experimental data for this compound. Key information regarding its physicochemical properties, spectroscopic characterization, a validated synthesis protocol, and biological activity is currently absent.
This knowledge gap presents a clear opportunity for further research. The synthesis and full characterization of 1-(5-Cyclopropylpyridin-3-yl)ethanone would be a valuable contribution to the chemical sciences. Subsequent screening of this compound and its derivatives in various biological assays could uncover novel therapeutic applications. It is hoped that this guide will stimulate further investigation into this intriguing molecule.
References
- 3052723-85-7 | 1-(5-Cyclopropyl-3-methylpyridin-2-yl)ethan-1-one | ChemScene. (n.d.). ChemScene. Retrieved January 16, 2026, from https://www.chemscene.com/products/1-(5-Cyclopropyl-3-methylpyridin-2-yl)ethan-1-one_3052723-85-7.html
- Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 16, 2026, from https://www.rsc.
- 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). (n.d.). HMDB. Retrieved January 16, 2026, from https://hmdb.ca/spectra/nmr_one_d/10216
- 1256818-46-8 | 1-(5-Cyclopropylpyridin-3-yl)ethanone - ChemScene. (n.d.). ChemScene. Retrieved January 16, 2026, from https://www.chemscene.com/products/1-(5-Cyclopropylpyridin-3-yl)ethanone_1256818-46-8.html
- Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 16, 2026, from https://www.rsc.
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). HMDB. Retrieved January 16, 2026, from https://hmdb.ca/spectra/nmr_one_d/219
- 1-(5-cyclopropylpyridin-3-yl)ethanone;CAS No. - ChemShuttle. (n.d.). Retrieved January 16, 2026, from https://www.chemshuttle.com/product-1-(5-cyclopropylpyridin-3-yl)ethanone-cas-no-1256818-46-8-item-no-cs-0027914
- US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents. (n.d.). Retrieved January 16, 2026, from https://patents.google.
- EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents. (n.d.). Retrieved January 16, 2026, from https://patents.google.
- EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents. (n.d.). Retrieved January 16, 2026, from https://patents.google.
- CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone. (n.d.). Retrieved January 16, 2026, from https://patents.google.
- Ethanone, 1-cyclopropyl- - the NIST WebBook. (n.d.). NIST. Retrieved January 16, 2026, from https://webbook.nist.gov/cgi/cbook.cgi?ID=C765435&Type=IR-SPEC&Index=1
- The Process For Preparing a Ketosulfone Derivative - Justia Patents. (n.d.). Retrieved January 16, 2026, from https://patents.justia.
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